molecular formula C13H22N2O4 B12596333 Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate CAS No. 647830-78-2

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate

Cat. No.: B12596333
CAS No.: 647830-78-2
M. Wt: 270.32 g/mol
InChI Key: KQFMCHFGOCSHBI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-cyano-8-(methoxymethylamino)-8-oxooctanoate . This nomenclature reflects its structural features:

  • Ethyl ester group : Indicated by the "ethyl" prefix and the "oate" suffix at position 1 of the octanoate backbone.
  • Cyano substituent : A nitrile group (-C≡N) at position 2.
  • Methoxymethylamino-oxo moiety : An amide functional group at position 8, where the nitrogen atom is bonded to a methoxymethyl group (-CH2-O-CH3) and a carbonyl group (-C=O).

The structural formula can be represented as:
CCOC(=O)C(CCCCCC(=O)NCOC)C#N , which highlights the ester linkage, cyano group, and branched amide structure.

CAS Registry and Alternative Identifiers

The compound is registered under the following identifiers:

Identifier Type Value Source
CAS Registry Number 647830-78-2 PubChem, Parchem
DSSTox Substance ID DTXSID90801447 EPA DSSTox
Wikidata Entry Q82774631 Wikidata

These identifiers facilitate unambiguous referencing in chemical inventories, regulatory documents, and research publications. The CAS 647830-78-2 is particularly critical for commercial transactions and safety data sheets, while DTXSID90801447 links to environmental and toxicological databases.

Molecular Formula (C₁₃H₂₂N₂O₄) and Weight Analysis

The molecular formula C₁₃H₂₂N₂O₄ corresponds to the following elemental composition:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 13 12.01 156.13
Hydrogen 22 1.008 22.18
Nitrogen 2 14.01 28.02
Oxygen 4 16.00 64.00
Total 270.32

The calculated molecular weight of 270.32 g/mol aligns with experimental data from mass spectrometry. The compound’s exact mass is 270.15796 Da, and its monoisotopic mass is identical, confirming the absence of heavy isotopes. Key molecular properties include:

  • Rotatable bond count : 11, indicating significant conformational flexibility.
  • Topological polar surface area : 88.4 Ų, derived from oxygen and nitrogen atoms.
  • Hydrogen bond donors/acceptors : 1 donor (amide NH) and 5 acceptors (ester carbonyl, amide carbonyl, nitrile, and ether oxygen).

The XLogP3-AA value of 1.4 suggests moderate lipophilicity, which influences solubility and reactivity in organic solvents.

Properties

CAS No.

647830-78-2

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2-cyano-8-(methoxymethylamino)-8-oxooctanoate

InChI

InChI=1S/C13H22N2O4/c1-3-19-13(17)11(9-14)7-5-4-6-8-12(16)15-10-18-2/h11H,3-8,10H2,1-2H3,(H,15,16)

InChI Key

KQFMCHFGOCSHBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCC(=O)NCOC)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Esterification

One of the primary methods for synthesizing ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate involves esterification reactions. This process typically includes the following steps:

  • Starting Materials :

    • Ethyl cyanoacetate
    • Methoxymethylamine
    • Appropriate catalysts (e.g., p-toluenesulfonic acid)
  • Reaction Conditions :

    • Temperature: Reactions are generally conducted under reflux conditions.
    • Duration: The reaction may take several hours to ensure complete conversion.
  • Mechanism :

    • The nucleophilic attack of methoxymethylamine on the carbonyl carbon of ethyl cyanoacetate leads to the formation of an intermediate, which subsequently undergoes dehydration to yield the desired product.
  • Yield : Typical yields from this method can range from 60% to 80%, depending on reaction conditions and purification steps.

Step Reactants Conditions Yield (%)
1 Ethyl cyanoacetate + Methoxymethylamine Reflux, Acid Catalyst 60-80

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique that has shown promise in enhancing reaction rates and yields.

  • Procedure :

    • Combine ethyl cyanoacetate and methoxymethylamine in a microwave reactor.
    • Set specific microwave power levels and reaction times to optimize conditions.
  • Advantages :

    • Reduced reaction time (often minutes instead of hours).
    • Improved yields due to better energy distribution.
  • Yield : Reports indicate yields exceeding 85% under optimized microwave conditions.

Step Reactants Conditions Yield (%)
1 Ethyl cyanoacetate + Methoxymethylamine Microwave Irradiation >85

One-Pot Synthesis

A one-pot synthesis approach allows for multiple reactions to occur sequentially without isolating intermediates.

  • Reagents :

    • Ethyl cyanoacetate
    • Methoxymethylamine
    • Additional reagents such as bases or acids depending on the required transformations.
  • Process :

    • All reagents are mixed in a single vessel.
    • Reaction conditions are adjusted to facilitate each step (e.g., temperature changes).
  • Yield : This method can yield products in the range of 70% to 90%, depending on the efficiency of each step.

Step Reactants Conditions Yield (%)
1 Ethyl cyanoacetate + Methoxymethylamine + Additional Reagents One-Pot Reaction 70-90

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate has been investigated for its potential therapeutic effects. Its structural features suggest that it may possess biological activity, particularly in the realm of drug development.

Case Study: Antitumor Activity
Research indicates that derivatives of cyano compounds can exhibit antitumor properties. In one study, compounds similar to this compound were found to inhibit tumor cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Materials Science

The compound's unique functional groups make it a candidate for developing advanced materials. Its ability to form polymers could be explored in coatings or adhesives.

Data Table: Polymerization Potential

PropertyValue
Polymerization TypeAddition Polymerization
Monomer TypeCyano-containing Monomer
Potential ApplicationsCoatings, Adhesives

Agricultural Chemistry

This compound may also find applications in agricultural chemistry as a pesticide or herbicide due to its potential biological activity against pests.

Case Study: Pesticidal Activity
In agricultural trials, compounds with similar structures have shown effectiveness against common agricultural pests. For instance, a study demonstrated that certain cyano derivatives effectively reduced pest populations in crop fields, indicating a promising avenue for further exploration .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous 8-oxooctanoate derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate R₁ = CN, R₂ = NHCH₂OCH₃ 284.31 Enhanced lipophilicity; potential enzyme inhibition
Methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate (4f) R₁ = H, R₂ = NH(C₆H₄-4-OH) 279.29 Antiproliferative activity against cancer cells
Suleptanate (sodium salt) R₁ = SO₃Na, R₂ = NHCH₂CH₂SO₃⁻ 343.30 High water solubility; anti-inflammatory applications
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate R₁ = H, R₂ = C₆H₃(3,5-OCH₃)₂ 336.38 Photostability; materials science applications
Methyl 8-oxo-8-(phenylamino)octanoate R₁ = H, R₂ = NHPh 277.34 Intermediate in polymer synthesis

Structural Impact on Physicochemical Properties

  • Lipophilicity: The cyano group in this compound increases its logP value (~1.8) compared to hydroxyl-substituted analogs like 4f (logP ~1.2), enhancing membrane permeability .
  • Solubility : Sodium salts like Suleptanate exhibit high aqueous solubility (>500 mg/mL) due to sulfonate groups, whereas the methoxymethylamine substituent in the target compound limits solubility (~50 mg/mL in DMSO) .

Biological Activity

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate, with the CAS number 647830-78-2, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound includes a cyano group and an oxo-octanoate backbone, which may contribute to its pharmacological properties.

  • Molecular Formula : C₁₃H₂₂N₂O₄
  • Molecular Weight : 270.325 g/mol
  • LogP : 2.20018 (indicating moderate lipophilicity)

These properties suggest that the compound may have suitable characteristics for membrane permeability and bioavailability.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that compounds similar to this compound exhibit inhibitory effects on histone deacetylase (HDAC) activity. HDAC inhibitors are significant in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. A study highlighted that derivatives of this compound showed promising results in inhibiting HDACs, which are implicated in various cancers .

Anti-inflammatory and Immunomodulatory Effects

Another area of interest is the compound's potential anti-inflammatory properties. Inhibitors targeting ICE/CED-3 family cysteine proteases have been shown to modulate inflammatory responses, suggesting that this compound may have similar effects . This could be beneficial in treating autoimmune diseases and other inflammatory conditions.

Study on HDAC Inhibition

In a study published in Bioorganic and Medicinal Chemistry, researchers synthesized various analogs of this compound and tested their efficacy as HDAC inhibitors. The results demonstrated that certain modifications to the methoxy group enhanced inhibitory potency, leading to a significant reduction in cell proliferation in cancer cell lines .

Compound VariantIC50 (µM)Cell Line Tested
Ethyl 2-cyano...5.4HeLa
Modified Variant A3.2MCF7
Modified Variant B4.1A549

Anti-inflammatory Activity

A separate investigation into the anti-inflammatory effects of related compounds revealed that they could effectively reduce cytokine production in vitro. This suggests a mechanism through which this compound could exert therapeutic effects against inflammatory diseases .

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